Predicted Lipophilicity Advantage Over Sulfamoyl Analogs Influencing Membrane Permeability
The isopropylthio substituent confers higher computed lipophilicity (XLogP3 ≈ 5.5) compared to the N,N-bis(2-methoxyethyl)sulfamoyl analog (XLogP3 = 4.1), suggesting improved passive membrane permeability [1][2]. This difference is relevant when prioritizing compounds for cell-based GPCR assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ≈ 5.5 (predicted) |
| Comparator Or Baseline | Ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate: 4.1 (GLASS database) |
| Quantified Difference | ~1.4 log units higher |
| Conditions | XLogP3 algorithm as implemented in PubChem/GLASS |
Why This Matters
Higher lipophilicity can improve cell membrane crossing, a key criterion when selecting compounds for intracellular or CNS GPCR targets.
- [1] GLASS 2.0: GPCR-Ligand Association Database. Zhang Lab. Ligand entry for ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate. https://zhanggroup.org/GLASS/ligand.cgi?id=ACUNJYOSWNSRDF-UHFFFAOYSA-N View Source
- [2] PubChem predicted XLogP3 for ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate based on structural similarity to known analogs. View Source
